What is N-Acetyl Norgestimate-d6 and its primary use in research?
What is N-Acetyl Norgestimate-d6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl Norgestimate-d6, a crucial tool in modern bioanalytical research. We will delve into its chemical properties, primary applications, and the detailed methodologies for its use, particularly as an internal standard in pharmacokinetic and bioequivalence studies of Norgestimate and its metabolites.
Core Concepts: Understanding N-Acetyl Norgestimate-d6
N-Acetyl Norgestimate-d6 is the deuterated, stable isotope-labeled analog of N-Acetyl Norgestimate. N-Acetyl Norgestimate itself is an intermediate in the synthesis of Norgestimate, a synthetic progestin widely used in oral contraceptives.[1] The key feature of N-Acetyl Norgestimate-d6 is the replacement of six hydrogen atoms with deuterium. This substitution results in a molecule with a higher molecular weight than its unlabeled counterpart but with nearly identical chemical and physical properties.
The primary and most critical application of N-Acetyl Norgestimate-d6 in research is as an internal standard for quantitative analysis using mass spectrometry.[2] In such applications, a known amount of the deuterated standard is added to biological samples (e.g., plasma, serum) before sample preparation and analysis. Because the internal standard behaves almost identically to the analyte of interest (the non-deuterated form) during extraction, chromatography, and ionization, it allows for highly accurate and precise quantification by correcting for any sample loss or matrix effects.
While N-Acetyl Norgestimate-d6 is a valuable tool, it is important to note that in many bioanalytical methods, the deuterated form of the active metabolite, such as 17-desacetyl norgestimate-d6, is also commonly used as an internal standard for the quantification of that specific metabolite.[3][4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of N-Acetyl Norgestimate-d6 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H27D6NO4 | [1] |
| Molecular Weight | 417.58 g/mol | [1] |
| Appearance | Light Yellow Powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6 | [1] |
Application in Bioanalytical Methods: A Case Study
The utility of a deuterated internal standard is best illustrated through a practical experimental protocol. Below is a detailed methodology for the quantification of 17-desacetyl norgestimate (a major active metabolite of Norgestimate) in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with 17-desacetyl norgestimate-d6 as the internal standard. This method is analogous to how N-Acetyl Norgestimate-d6 would be used for the quantification of N-Acetyl Norgestimate.
Experimental Protocol: Quantification of 17-desacetyl norgestimate in Human Plasma
This protocol is based on a validated UPLC-MS/MS method and is presented to illustrate the application of a deuterated internal standard.[3][4][5][6]
3.1.1. Materials and Reagents:
-
Analytes: 17-desacetyl norgestimate
-
Internal Standard: 17-desacetyl norgestimate-d6
-
Solvents: Acetonitrile, Methanol (Gradient Grade)
-
Additives: Formic Acid (LC/MS Grade)
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Extraction: Solid-Phase Extraction (SPE) cartridges
-
Biological Matrix: Drug-free human plasma
3.1.2. Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL centrifuge tube, add 200 µL of the plasma sample.
-
Spike the sample with a known concentration of the internal standard, 17-desacetyl norgestimate-d6.
-
Perform a solid-phase extraction to remove proteins and other interfering substances from the plasma.
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Elute the analyte and internal standard from the SPE cartridge.
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Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
3.1.3. UPLC-MS/MS Conditions:
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Total Run Time | 4.5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | 17-desacetyl norgestimate (Analyte) | 17-desacetyl norgestimate-d6 (Internal Standard) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive | Electrospray Ionization (ESI) Positive |
| MRM Transition (m/z) | 328.4 → 124.1 | 334.3 → 91.1 |
| Dwell Time | 200 ms | 200 ms |
3.1.4. Bioanalytical Method Validation Parameters:
The performance of the method described above was validated according to regulatory guidelines. The key validation parameters are summarized below.
Table 3: Method Validation Summary
| Parameter | Result |
| Linear Range | 20–5000 pg/mL |
| Correlation Coefficient (r²) | ≥0.9988 |
| Intra-run and Inter-run Precision | Within 10% |
| Intra-run and Inter-run Accuracy | Within 10% |
| Overall Recovery (Analyte) | 96.30% |
| Overall Recovery (Internal Standard) | 93.90% |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
Norgestimate's Mechanism of Action and Metabolic Pathway
To understand the context in which N-Acetyl Norgestimate-d6 is used, it is essential to be familiar with the biological activity and metabolism of the parent drug, Norgestimate.
Mechanism of Action: Hormonal Regulation
Norgestimate is a progestin, a synthetic progestogen. Its primary mechanism of action as a contraceptive is the suppression of the hypothalamic-pituitary-ovarian (HPO) axis.[7][8] By mimicking the effects of progesterone, Norgestimate provides negative feedback to the hypothalamus and pituitary gland, leading to a reduction in the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH).[1][7] The suppression of the LH surge is critical for preventing ovulation.[8]
Metabolic Pathway
Upon oral administration, Norgestimate undergoes rapid and extensive first-pass metabolism in the intestines and liver.[7][9][10] It is deacetylated to its primary active metabolite, 17-desacetylnorgestimate (norelgestromin).[7][9] This metabolite is then further metabolized to other active and inactive compounds, including norgestrel.[7] These metabolites are eventually conjugated and eliminated from the body.[7][10]
Conclusion
N-Acetyl Norgestimate-d6, along with other deuterated analogs of Norgestimate and its metabolites, represents an indispensable tool for researchers in drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the accuracy and reliability of pharmacokinetic data, which is fundamental for regulatory submissions and our understanding of drug disposition in the human body. The methodologies and concepts outlined in this guide provide a solid foundation for the effective application of this critical research chemical.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 9. Norgestimate - Wikipedia [en.wikipedia.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
